molecular formula C20H19NO5 B6417560 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903851-43-4

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B6417560
CAS No.: 903851-43-4
M. Wt: 353.4 g/mol
InChI Key: ANDFZHHAGKRDNI-UHFFFAOYSA-N
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Description

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a benzo[f][1,4]oxazepine core with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzo[f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an ortho-amino benzamide derivative.

    Introduction of the 2-oxoethyl group: This step involves the acylation of the benzo[f][1,4]oxazepine core using an appropriate acylating agent, such as an acyl chloride or anhydride.

    Attachment of the 2-methoxy-5-methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the benzo[f][1,4]oxazepine core is reacted with 2-methoxy-5-methylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Modulating signaling pathways: Influencing cellular communication and response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: Shares the methoxy and methyl substituents but lacks the oxazepine core.

    2-methylbenzo[f][1,4]oxazepine: Contains the oxazepine core but lacks the specific substituents present in the target compound.

Uniqueness

4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific combination of functional groups and the oxazepine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12-8-9-17(25-3)15(10-12)16(22)11-21-19(23)13(2)26-18-7-5-4-6-14(18)20(21)24/h4-10,13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDFZHHAGKRDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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